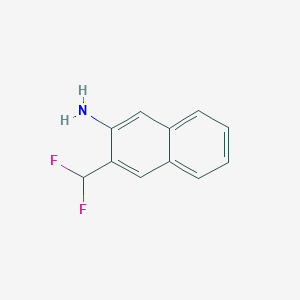

3-(Difluoromethyl)naphthalen-2-amine

説明

Overview of the Naphthalene (B1677914) Scaffold in Organic Chemistry

Naphthalene (C₁₀H₈) is a polycyclic aromatic hydrocarbon consisting of two fused benzene (B151609) rings. This planar, bicyclic structure is a ubiquitous scaffold in organic chemistry, prized for its inherent aromaticity and versatile reactivity. In medicinal chemistry, the naphthalene core is a key structural component in a wide array of therapeutic agents. bldpharm.comchemeo.com Its rigid structure provides a well-defined framework for orienting functional groups to interact with biological targets.

The broad utility of the naphthalene scaffold is demonstrated by its presence in numerous FDA-approved drugs, spanning a wide range of applications including anticancer, antimicrobial, anti-inflammatory, and antihypertensive therapies. bldpharm.comevitachem.com Marketed drugs such as naproxen (B1676952) (an anti-inflammatory), terbinafine (B446) (an antifungal), and bedaquiline (B32110) (an antitubercular agent) all feature the naphthalene core, highlighting its importance as a "privileged scaffold" in drug discovery. bldpharm.comevitachem.com The ability to functionalize the naphthalene ring at various positions allows chemists to fine-tune the steric, electronic, and pharmacokinetic properties of molecules. nist.gov

Significance of Fluorine Substitution, Particularly the Difluoromethyl Group, in Organic Molecules

The introduction of fluorine into organic molecules is a powerful strategy in modern drug design. acs.org The unique properties of fluorine—high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—can profoundly alter a molecule's physicochemical and biological characteristics. beilstein-journals.org

The difluoromethyl group (-CF₂H) is of particular importance. It serves as a lipophilic bioisostere for hydroxyl (-OH), thiol (-SH), or amine (-NH₂) groups, meaning it can replace these functional groups without significantly altering the molecule's shape, yet it can improve metabolic stability and membrane permeability. beilstein-journals.org Unlike the more common trifluoromethyl (-CF₃) group, the -CF₂H group can also act as a hydrogen bond donor, enabling specific interactions with biological targets like proteins and enzymes. evitachem.combeilstein-journals.org This modulation of properties such as lipophilicity, metabolic stability, and receptor binding affinity makes the difluoromethyl group a valuable tool for optimizing lead compounds in pharmaceutical research. nist.gov

Rationale for Focused Research on 3-(Difluoromethyl)naphthalen-2-amine

While specific research dedicated exclusively to this compound is not extensively documented in peer-reviewed literature, a clear rationale for its investigation can be constructed from the well-established principles of medicinal and materials chemistry. The compound represents a logical conjunction of the proven naphthalene scaffold with the advantageous difluoromethyl group.

The primary rationale is its potential as a novel building block for the synthesis of more complex molecules. By combining the rigid, planar naphthalene core with a difunctionalized substitution pattern—an amine group at the 2-position and a difluoromethyl group at the 3-position—the molecule offers distinct points for chemical modification. The amine group is a key functional handle for forming amides, sulfonamides, and other derivatives, while the difluoromethyl group imparts the unique electronic and metabolic properties discussed previously. The specific placement of these groups creates a unique electronic environment on the naphthalene ring, potentially leading to novel biological activities or material properties. Therefore, research on this compound would likely focus on its synthesis and subsequent use in creating libraries of new chemical entities for screening in drug discovery or for developing advanced organic materials.

Historical Perspectives on Fluorinated Aminonaphthalene Derivatives

The history of fluorinated aminonaphthalene derivatives is intrinsically linked to the broader evolution of organofluorine chemistry. While the element fluorine was isolated in the 19th century, its application in organic chemistry was initially hampered by the extreme reactivity of elemental fluorine. nih.gov The development of safer and more selective fluorinating agents throughout the 20th century was a critical turning point. beilstein-journals.org

The strategic incorporation of fluorine into pharmaceuticals gained significant momentum in the mid-20th century with the discovery of fluorinated steroids and other bioactive molecules. nih.govresearchgate.netmdpi.com This success spurred chemists to explore the fluorination of a wide range of molecular scaffolds, including aromatic amines. Early methods for synthesizing fluorinated aromatic compounds were often harsh and lacked regioselectivity. However, the last few decades have seen the advent of sophisticated synthetic methods, including modern cross-coupling reactions and advanced N-F fluorinating agents like Selectfluor, which allow for the precise introduction of fluorine and fluorinated groups onto aromatic rings. beilstein-journals.orgnih.gov The synthesis of specific, highly functionalized molecules like this compound is a direct result of these advancements, reflecting the ongoing effort to create novel chemical tools with precisely controlled properties for scientific exploration.

Data Tables

Table 1: Physicochemical Properties of this compound Note: Experimental data for this compound is not widely available in published literature. The following are calculated or basic properties.

| Property | Value |

| CAS Number | 1261687-22-2 bldpharm.com |

| Molecular Formula | C₁₁H₉F₂N |

| Molecular Weight | 193.19 g/mol |

| Appearance | Not Reported |

| Melting Point | Not Reported |

| Boiling Point | Not Reported |

| Solubility | Expected to be soluble in organic solvents like ethanol (B145695) and dimethyl sulfoxide (B87167). evitachem.com |

Table 2: Physicochemical Properties of 2-Naphthalenamine (Parent Compound) For comparative context.

| Property | Value | Source |

| CAS Number | 91-59-8 | nist.govnih.gov |

| Molecular Formula | C₁₀H₉N | nist.govnih.gov |

| Molecular Weight | 143.18 g/mol | nih.gov |

| Appearance | White to reddish solid flakes | nih.gov |

| Melting Point | 111-113 °C | nih.gov |

| Boiling Point | 306 °C | nih.gov |

| Solubility | Slightly soluble in hot water; soluble in ethanol, ether | nih.gov |

Table 3: Expected Spectroscopic Features for this compound Based on characteristic functional group absorptions.

| Spectroscopic Method | Feature | Expected Region/Characteristics |

| Infrared (IR) Spectroscopy | N-H stretching (amine) | Broad absorption around 3300-3500 cm⁻¹ docbrown.info |

| C-H stretching (aromatic) | Absorptions > 3000 cm⁻¹ | |

| C-H stretching (difluoromethyl) | Absorptions around 2900-3000 cm⁻¹ | |

| N-H bending (amine) | Absorption around 1580-1650 cm⁻¹ docbrown.info | |

| C=C stretching (aromatic) | Absorptions around 1450-1600 cm⁻¹ | |

| C-F stretching | Strong absorptions in the 1000-1300 cm⁻¹ region | |

| ¹H NMR Spectroscopy | N-H protons (amine) | Broad singlet, chemical shift variable |

| Aromatic protons | Multiplets in the aromatic region (~7.0-8.0 ppm) | |

| CH F₂ proton | Triplet (due to coupling with two ¹⁹F nuclei) with a characteristic chemical shift | |

| ¹⁹F NMR Spectroscopy | CF₂ H protons | Doublet (due to coupling with one ¹H nucleus) |

| Mass Spectrometry | Molecular Ion (M⁺) | Peak at m/z = 193.19 |

Structure

3D Structure

特性

分子式 |

C11H9F2N |

|---|---|

分子量 |

193.19 g/mol |

IUPAC名 |

3-(difluoromethyl)naphthalen-2-amine |

InChI |

InChI=1S/C11H9F2N/c12-11(13)9-5-7-3-1-2-4-8(7)6-10(9)14/h1-6,11H,14H2 |

InChIキー |

BNSYJTWLZJCIQS-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C2C=C(C(=CC2=C1)C(F)F)N |

製品の起源 |

United States |

Synthetic Methodologies for 3 Difluoromethyl Naphthalen 2 Amine

Retrosynthetic Analysis and Key Disconnections

A logical retrosynthetic analysis of 3-(difluoromethyl)naphthalen-2-amine suggests several key disconnections. The primary disconnection involves the carbon-carbon bond between the naphthalene (B1677914) core and the difluoromethyl group. This leads to a naphthalene-based nucleophile or electrophile and a difluoromethylating agent. Another significant disconnection is the carbon-nitrogen bond of the amine group, which points towards the functionalization of a pre-existing difluoromethylnaphthalene scaffold.

The most common strategies revolve around introducing the difluoromethyl group onto a suitably functionalized naphthalene precursor. This can be envisioned through several pathways:

Direct C-H difluoromethylation: This approach involves the direct functionalization of a C-H bond at the 3-position of a 2-aminonaphthalene derivative.

Difluoromethylation of a pre-functionalized naphthalene: This involves a precursor where the 3-position is substituted with a group amenable to conversion into a difluoromethyl group, such as a halide or a boronic acid.

Construction of the naphthalene ring: A less common approach would involve the cyclization of precursors already containing the difluoromethylated fragment to form the naphthalene ring system.

Approaches to Difluoromethylation of Naphthalene Precursors

The introduction of a difluoromethyl group onto a naphthalene ring can be achieved through various modern synthetic methods. These can be broadly categorized into nucleophilic, electrophilic, radical-mediated, and transition-metal-catalyzed approaches.

Nucleophilic Difluoromethylation Strategies

Nucleophilic difluoromethylation typically involves the reaction of a nucleophilic difluoromethyl source with an electrophilic naphthalene precursor. A common source of the nucleophilic "CF2H⁻" anion equivalent is trimethylsilyl)difluoromethane (TMSCF₂H). This reagent, in the presence of a suitable activator, can react with electrophilic naphthalene derivatives.

| Precursor Type | Reagent System | Comments |

| Naphthalene-3-carbaldehyde | TMSCF₂H, Activator | The aldehyde at the 3-position can be a target for nucleophilic addition, followed by deoxygenation. |

| 3-Halonaphthalen-2-amine | "CF₂H⁻" source | Direct displacement of a halide is challenging but can be achieved under specific conditions. |

Electrophilic Difluoromethylation Protocols

Electrophilic difluoromethylation involves the reaction of a nucleophilic naphthalene species with an electrophilic source of the "CF₂H⁺" cation. These reactions often utilize hypervalent iodine reagents or other specialized electrophilic difluoromethylating agents. For the synthesis of this compound, this would likely involve the reaction of a 2-aminonaphthalene derivative, where the amino group directs the electrophilic substitution. However, controlling the regioselectivity can be a challenge, and a mixture of isomers may be obtained. researchgate.net

S-((Phenylsulfonyl)difluoromethyl)thiophenium salts have been developed as effective electrophilic difluoromethylating reagents for carbon nucleophiles. nih.gov The reaction of an appropriately activated 2-aminonaphthalene derivative, such as an organometallic species, with such a reagent could potentially lead to the desired product.

| Naphthalene Precursor | Electrophilic Reagent | Key Features |

| 2-Aminonaphthalene derivative | S-((Phenylsulfonyl)difluoromethyl)thiophenium salt | The amino group can activate the naphthalene ring towards electrophilic attack. nih.gov |

| Naphthyl organometallic species | Hypervalent iodine-based CF₂H⁺ source | Requires pre-formation of the organometallic reagent. |

Radical-Mediated Difluoromethylation Methods

Radical difluoromethylation has emerged as a powerful tool for the late-stage functionalization of complex molecules. These methods typically involve the generation of a difluoromethyl radical (•CF₂H), which then adds to the aromatic ring. The direct C-H difluoromethylation of heterocycles using organic photoredox catalysis has been demonstrated to be an effective strategy. nih.gov A similar approach could be envisioned for naphthalene derivatives.

A common reagent for generating the •CF₂H radical is zinc bis(difluoromethanesulfinate) (Zn(SO₂CF₂H)₂), often in the presence of an oxidant like tert-butyl hydroperoxide (TBHP). nih.gov The reaction of a 2-aminonaphthalene derivative under these conditions could potentially yield the 3-difluoromethylated product, although regioselectivity would be a key consideration.

| Precursor | Reagent System | Reaction Type |

| 2-Aminonaphthalene | Zn(SO₂CF₂H)₂, TBHP | Radical C-H functionalization nih.gov |

| 2-Aminonaphthalene | Photoredox catalyst, CF₂H source | Light-mediated radical generation nih.gov |

Palladium-Catalyzed Difluoromethylation Approaches

Palladium catalysis offers versatile and highly efficient methods for forming carbon-carbon bonds. Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. For the synthesis of this compound, a plausible route involves the coupling of a 3-halo- or 3-triflyloxynaphthalen-2-amine with a difluoromethyl source.

Recent advances have described the palladium-catalyzed difluoromethylation of heteroaryl chlorides, bromides, and iodides under mild conditions, showcasing the broad applicability of this method. rsc.org A similar strategy could be applied to a suitably protected 3-bromo-2-aminonaphthalene.

| Naphthalene Precursor | Reagents | Catalyst/Ligand |

| 3-Halo-2-aminonaphthalene (protected) | Difluoromethyl source (e.g., TMSCF₂H) | Pd catalyst (e.g., Pd(OAc)₂), Ligand (e.g., phosphine) |

| 2-Aminonaphthalene-3-boronic acid | Electrophilic CF₂H source | Pd catalyst |

Furthermore, palladium-catalyzed dearomatization reactions of naphthalene derivatives have been reported, which could potentially be adapted to introduce a difluoromethyl group. mit.edunih.gov

Copper-Mediated Difluoromethylation Reactions

Copper-mediated reactions have become increasingly popular for the introduction of fluorinated groups due to the lower cost of copper compared to palladium and its unique reactivity. Copper-mediated difluoromethylation of aryl and vinyl iodides using TMSCF₂H has been developed, providing a direct method to form difluoromethylarenes. nih.govrsc.org

This protocol could be directly applied to a protected 3-iodo-2-aminonaphthalene. The reaction typically proceeds at room temperature and shows good functional group tolerance. rsc.org

| Naphthalene Precursor | Reagent System | Key Features |

| 3-Iodo-2-aminonaphthalene (protected) | CuI, CsF, TMSCF₂H | Mild reaction conditions, good yields for electron-poor aryl iodides. nih.govrsc.org |

Silicon-Based Reagents for Difluoromethylation

The introduction of a difluoromethyl (CHF₂) group onto aromatic systems is a critical transformation in medicinal and agrochemical research. Silicon-based reagents have emerged as highly effective and user-friendly options for this purpose due to their stability and manageable activation conditions. researchgate.net

One prominent method involves the use of (difluoromethyl)trimethylsilane (B44995) (TMSCF₂H), often activated by a fluoride (B91410) source. However, related bromo-variants like bromodifluoromethyl)trimethylsilane (TMSCF₂Br) can also serve as precursors. Under the influence of a Lewis base, such as hexamethylphosphoramide (B148902) (HMPA), these silicon reagents can decompose to generate difluorocarbene (:CF₂). researchgate.net This highly reactive intermediate can then undergo insertion or addition reactions. For naphthalene systems, the synthesis would likely proceed through a nucleophilic difluoromethyl anion equivalent generated from the silicon reagent, which would then attack an electrophilic position on a suitably functionalized naphthalene precursor.

Another significant silicon-based approach utilizes Ruppert-Prakash type reagents. More recently, zinc bis(difluoromethanesulfinate), often abbreviated as DFMS or Zn(SO₂CF₂H)₂, has been developed as a stable, easy-to-handle solid reagent for direct difluoromethylation. nih.gov This reagent, upon activation with an oxidant like tert-butyl hydroperoxide, generates a difluoromethyl radical (•CF₂H). This radical species can then engage in the difluoromethylation of various heteroarenes and other organic substrates under relatively mild, open-flask conditions. nih.gov The application of such a method to a naphthalene derivative would depend on the innate reactivity and regioselectivity of the radical addition to the naphthalene ring system.

| Reagent Class | Example Reagent | Activation/Mechanism |

| Fluoroalkylsilanes | (Bromodifluoromethyl)trimethylsilane (TMSCF₂Br) | Lewis base (e.g., HMPA) activation to generate difluorocarbene (:CF₂). researchgate.net |

| Sulfinate Salts | Zinc bis(difluoromethanesulfinate) (DFMS) | Oxidative generation of difluoromethyl radical (•CF₂H) using an oxidant like tBuOOH. nih.gov |

Amination Strategies for Naphthalene Derivatives

The introduction of an amino group onto the naphthalene core is the second key transformation. Several classical and modern methods are available for this purpose.

Direct Amination of Naphthalene Systems

Direct amination involves the formation of a carbon-nitrogen bond on an unactivated or minimally activated naphthalene ring. This is often a challenging transformation. One approach involves the reaction of a naphthalene derivative with a strong aminating agent. For instance, lithium alkylamides have been used for the direct amination of fluoropolymers, proceeding through a nucleophilic substitution mechanism. mdpi.com A more relevant method for aromatic systems is the amination of naphthoquinones, which are activated naphthalene derivatives. The reaction of 1,4-naphthoquinone (B94277) with various amines can proceed under ball-milling conditions on a basic alumina (B75360) surface, providing a solvent-free route to 2-amino-1,4-naphthoquinones. rsc.org While this applies to an oxidized naphthalene system, it illustrates the principle of direct C-N bond formation on the ring.

Reduction of Nitro- or Cyano-Naphthalene Precursors

A robust and widely used strategy for installing an aromatic amine is the reduction of a corresponding nitro or cyano group. This method's primary advantage is the well-defined regiochemistry, as the amine group's final position is dictated by the position of the nitro or cyano group on the precursor. For the synthesis of this compound, this would involve the synthesis of a 3-(difluoromethyl)-2-nitronaphthalene intermediate, followed by its reduction.

A variety of reducing agents can accomplish this transformation. wikipedia.orgnih.gov Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel is highly effective for both aromatic and aliphatic nitro groups. commonorganicchemistry.com For substrates with other reducible functional groups where chemoselectivity is a concern, other methods are preferred. Metal-based reductions, such as using iron powder in acidic media (e.g., acetic acid) or tin(II) chloride (SnCl₂), are classic and mild methods for converting nitroarenes to anilines. commonorganicchemistry.commdpi.com These methods are often tolerant of other functional groups, which would be a key consideration in a multi-step synthesis. sci-hub.st

| Reduction Method | Typical Reagents | Key Features |

| Catalytic Hydrogenation | H₂, Pd/C or Raney Nickel | Highly efficient but can reduce other functional groups. commonorganicchemistry.com |

| Metal in Acid | Fe/AcOH or Zn/AcOH | Mild, chemoselective, and cost-effective. commonorganicchemistry.com |

| Metal Salt | Tin(II) chloride (SnCl₂) | Mild conditions suitable for sensitive substrates. commonorganicchemistry.com |

| Sulfide-based | Sodium sulfide (B99878) (Na₂S) | Can offer selectivity in polynitrated compounds. wikipedia.org |

Buchwald-Hartwig Amination and Related Cross-Coupling Methods

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds. wikipedia.org This state-of-the-art method allows for the coupling of an aryl halide or triflate with an amine. In the context of synthesizing this compound, the reaction would likely involve a 2-halo-3-(difluoromethyl)naphthalene (where halo = Br, I) or a corresponding triflate, coupled with an ammonia (B1221849) equivalent. wikipedia.orgnih.gov

The reaction requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is critical, with sterically hindered phosphines like XPhos or bidentate ligands such as BINAP enabling the coupling of a wide range of substrates under milder conditions. wikipedia.orgnih.gov Since ammonia itself can be a challenging coupling partner, ammonia equivalents like benzophenone (B1666685) imine or a silylamide are often used, followed by a hydrolysis step to reveal the primary amine. wikipedia.org This method offers excellent functional group tolerance and is a cornerstone of modern amine synthesis. matthey.comresearchgate.net

Convergent and Divergent Synthetic Routes

A divergent synthesis , conversely, begins with a common core intermediate that is then elaborated into a library of related compounds. A potential divergent route would start with a 2-halo-3-(difluoromethyl)naphthalene intermediate. This single precursor could then be subjected to various C-N bond-forming reactions (like the Buchwald-Hartwig amination) to produce the target amine, as well as other nitrogen-containing derivatives. This approach is particularly valuable in drug discovery for creating a range of analogs for structure-activity relationship studies.

Stereoselective and Regioselective Synthesis Considerations

Regioselectivity is paramount in the synthesis of this compound to ensure the correct 2,3-substitution pattern on the naphthalene ring.

If employing the reduction of a nitro group , the regiochemical outcome is entirely dependent on the successful synthesis of the 3-(difluoromethyl)-2-nitronaphthalene precursor. The methods used to install the nitro and difluoromethyl groups in the correct relative positions are critical.

If using the Buchwald-Hartwig amination , regioselectivity is controlled by the position of the halide or triflate on the starting material. A synthesis starting from 2-bromo-3-(difluoromethyl)naphthalene (B15234449) will exclusively yield the 2-amino product.

Stereoselectivity is not a primary concern for the synthesis of the parent compound this compound itself. The molecule is achiral as it possesses a plane of symmetry. Neither the difluoromethyl group nor the amine group attached to the naphthalene ring creates a stereocenter in the final structure. However, stereoselectivity would become a critical consideration if chiral substituents were present elsewhere on the naphthalene ring or if the amine were to be derivatized with a chiral moiety.

Reaction Conditions and Optimization

The successful synthesis of this compound would hinge on carefully optimized reaction conditions. Key factors that would require systematic investigation include the choice of solvent, the design of catalytic systems, and the influence of temperature and pressure.

Solvent Effects on Reaction Outcomes

The choice of solvent can profoundly impact the yield, selectivity, and rate of a chemical reaction. For the synthesis of a substituted naphthalenamine, the solvent's polarity, boiling point, and ability to dissolve reactants and intermediates are crucial.

In related amination and fluoroalkylation reactions, a range of solvents have been employed, each with specific advantages. For instance, in the amination of 1,4-naphthoquinone, solvents such as acetonitrile (B52724), dimethyl sulfoxide (B87167) (DMSO), methanol (B129727), ethanol (B145695), and water have been studied. nih.gov While some reactions proceed in polar aprotic solvents like acetonitrile and DMSO, others show improved yields in protic solvents like methanol and ethanol. nih.gov For palladium-catalyzed reactions, which could be a viable route, solvents like tetrahydrofuran (B95107) (THF), dioxane, and toluene (B28343) are common. acs.orgacs.org The optimization of solvent would involve screening a variety of candidates to determine the best medium for the desired transformation, balancing solubility of the naphthalene precursor and the difluoromethylating or aminating agent.

Table 1: Potential Solvents for the Synthesis of this compound and Their Relevant Properties

| Solvent | Type | Boiling Point (°C) | Dielectric Constant | Notes on Potential Application |

| Tetrahydrofuran (THF) | Polar Aprotic | 66 | 7.6 | Commonly used in organometallic reactions; good for dissolving organic substrates. acs.orgcas.cn |

| Dichloromethane (DCM) | Nonpolar | 39.6 | 9.1 | Often used for reactions at or below room temperature. nih.gov |

| Acetonitrile (MeCN) | Polar Aprotic | 82 | 37.5 | A versatile solvent for a wide range of organic reactions. nih.govacs.org |

| Toluene | Nonpolar | 111 | 2.4 | Suitable for reactions requiring higher temperatures. nih.gov |

| Dimethylformamide (DMF) | Polar Aprotic | 153 | 36.7 | High boiling point, useful for reactions that are slow at lower temperatures. acs.org |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 189 | 47 | Can accelerate reaction rates due to its high polarity. nih.gov |

Catalyst and Ligand Design for Enhanced Selectivity

Catalysis is fundamental to modern organic synthesis, enabling efficient and selective bond formation. For a multi-step synthesis of this compound, several catalytic stages could be envisioned, each requiring a specific catalyst and potentially a ligand to control reactivity and selectivity.

One plausible approach involves a cross-coupling reaction to introduce the difluoromethyl group, followed by the introduction of the amine functionality. Palladium-based catalysts are widely used for such transformations. The choice of ligand is critical for stabilizing the metal center and modulating its reactivity. For instance, phosphine ligands like triphenylphosphine (B44618) (PPh3) are commonly employed in palladium-catalyzed reactions. acs.org

Alternatively, a direct C-H amination of a pre-functionalized 3-(difluoromethyl)naphthalene could be considered. Rhodium-based catalysts, such as Rh2(esp)2, have shown remarkable efficacy in intermolecular C-H amination. nih.gov The development of chiral variants of these catalysts can even achieve enantioselective amination. nih.gov

Silver catalysts, such as silver nitrate (B79036) (AgNO3), have been used in annulation reactions to synthesize trifluoromethyl-substituted heterocycles, suggesting their potential utility in fluoroalkylation chemistry. acs.org

Table 2: Potential Catalytic Systems for Key Synthetic Steps

| Reaction Type | Catalyst | Ligand (if applicable) | Rationale |

| Cross-Coupling | Pd(PPh3)4 | Triphenylphosphine | Widely used for forming carbon-carbon and carbon-heteroatom bonds. acs.org |

| C-H Amination | Rh2(esp)2 | - | A robust catalyst for intermolecular C-H amination. nih.gov |

| Fluoroalkylation | AgNO3 | - | Has been shown to catalyze reactions involving fluoroalkyl groups. acs.org |

| Amination of Naphthols | Vanadium Oxide (V2O5) on HZSM-5 | - | Effective for the direct amination of naphthalene. rsc.org |

Temperature and Pressure Influences on Reaction Pathways

Temperature and pressure are critical parameters that can dictate the outcome of a chemical reaction. An increase in temperature generally increases the reaction rate but can also lead to the formation of undesired byproducts. Therefore, careful optimization of the reaction temperature is essential to maximize the yield of the desired product.

For instance, in the synthesis of related naphthylamines via the Bucherer reaction, temperatures in the range of 150-210 °C are often required. Some modern catalytic reactions, however, can be performed at much lower temperatures. The silver-catalyzed annulation to form CF3-pyrroles was optimized at 100 °C, while some palladium-catalyzed couplings can proceed at temperatures as low as 50-60 °C. acs.orgacs.org

Pressure is typically a significant factor in reactions involving gaseous reagents or where a closed system is necessary to prevent the evaporation of a low-boiling solvent or reagent. In the synthesis of 2-naphthylamine (B18577) from 2-naphthol (B1666908) using ammonium (B1175870) sulfite, the reaction is carried out in an autoclave under a pressure of 6 atm. For many laboratory-scale syntheses conducted in solution under reflux, the pressure is simply the atmospheric pressure. The necessity for elevated pressure would depend on the specific reagents and reaction mechanism employed.

Table 3: Representative Temperature and Pressure Conditions in Analogous Reactions

| Reaction Type | Temperature Range (°C) | Pressure | Reference |

| Bucherer Reaction (Amination) | 150 - 210 | ~6 atm | |

| Silver-Catalyzed Annulation | ~100 | Atmospheric | acs.org |

| Palladium-Catalyzed Three-Component Reaction | 50 - 60 | Atmospheric | acs.org |

| Amination of 2-naphthol with Zinc-Ammonium Chloride | ~200 | Atmospheric (reflux) |

Reactivity and Reaction Mechanisms of 3 Difluoromethyl Naphthalen 2 Amine

Reactivity of the Amino Group in Naphthalene (B1677914) Derivatives

The amino group attached to the naphthalene ring is a potent activating group, meaning it increases the electron density of the aromatic system, particularly at the ortho and para positions, making the molecule more susceptible to electrophilic attack.

Nucleophilic Properties and Derivatives Formation

The nitrogen atom of the amino group possesses a lone pair of electrons, rendering it nucleophilic. This allows it to participate in a variety of reactions to form different derivatives. Like other aromatic amines, 3-(difluoromethyl)naphthalen-2-amine can be expected to react with electrophiles at the nitrogen atom. For instance, it can undergo acylation with acyl chlorides or anhydrides to form amides. Alkylation reactions are also possible, though they can sometimes lead to multiple substitutions on the nitrogen atom. savemyexams.com

The nucleophilicity of the amino group is fundamental to its role in the synthesis of more complex molecules. For example, 2-naphthylamine (B18577) and its derivatives are known to participate in amination reactions. rsc.orgnih.gov The lone pair on the nitrogen can also be involved in the formation of coordination complexes with metal ions.

Electrophilic Aromatic Substitution Reactions of the Naphthalene Ring

The amino group strongly directs incoming electrophiles to specific positions on the naphthalene ring. In 2-naphthylamine, the amino group activates the ring towards electrophilic substitution, primarily at the 1-position and to a lesser extent at the 3-position. wordpress.com Therefore, for this compound, electrophilic substitution is expected to be highly regioselective.

Common electrophilic aromatic substitution reactions include:

Nitration: Reaction with a mixture of nitric acid and sulfuric acid would likely introduce a nitro group (-NO2) at the 1-position.

Halogenation: Treatment with halogens (e.g., Br2, Cl2) in the presence of a Lewis acid would result in the substitution of a hydrogen atom with a halogen, again, likely at the 1-position.

Sulfonation: Reaction with fuming sulfuric acid would introduce a sulfonic acid group (-SO3H). The position of substitution can sometimes be influenced by reaction temperature. wordpress.com

Friedel-Crafts Reactions: Acylation and alkylation under Friedel-Crafts conditions are also possible, though the presence of the amino group can sometimes lead to complications due to its basicity and potential to coordinate with the Lewis acid catalyst.

The directing effect of the amino group is a powerful tool in the synthesis of specifically substituted naphthalene derivatives. solubilityofthings.com

Oxidative Coupling Reactions

Naphthylamines can undergo oxidative coupling reactions to form binaphthyl derivatives, which are important ligands and chiral auxiliaries in asymmetric synthesis. The oxidation of 2-naphthylamine can lead to the formation of 2,2'-diamino-1,1'-binaphthyl (BINAM). acs.org These reactions are often mediated by transition metal catalysts, such as iron(III) or copper(II) complexes. acs.orgrsc.orgrsc.orgmdpi.com For example, the oxidative coupling of 2-naphthol (B1666908) and 2-naphthylamine can yield 2-amino-2'-hydroxy-1,1'-binaphthalene. rsc.orgrsc.org It is plausible that this compound could undergo similar oxidative coupling reactions, leading to novel chiral ligands containing difluoromethyl groups.

Reactivity of the Difluoromethyl Group

The difluoromethyl group (-CF2H) is an interesting functional group that significantly influences the properties of the molecule due to the high electronegativity of the fluorine atoms.

Influence of Fluorine on Adjacent Carbon-Hydrogen Bonds

The increased acidity of the C-H bond also opens up the possibility of deprotonation to form a difluoromethyl anion, which can then act as a nucleophile. acs.org This reactivity can be harnessed for further functionalization of the molecule at the difluoromethyl group.

Potential for Further Fluorination or Defluorination Reactions

The difluoromethyl group can potentially undergo further fluorination to a trifluoromethyl group (-CF3) or be involved in defluorination reactions.

Further Fluorination: While direct fluorination of a difluoromethyl group can be challenging, methods for the conversion of -CF2H to -CF3 have been developed, often involving radical intermediates or specialized fluorinating agents. nih.govcas.cn Such a transformation would significantly alter the electronic properties and steric bulk of the substituent.

Defluorination: Conversely, selective defluorination of a trifluoromethyl group to a difluoromethyl group is a known transformation, often achieved using reducing agents like magnesium metal. ccspublishing.org.cnresearchgate.netcas.cn While less common for a difluoromethyl group, under specific conditions, it might be possible to remove one or both fluorine atoms. The cleavage of C-F bonds typically requires harsh conditions due to their high bond dissociation energy. ccspublishing.org.cn However, radical-mediated defluorination processes have been reported. ccspublishing.org.cn

The reactivity of the difluoromethyl group adds another layer of complexity and potential for synthetic modification to this compound, making it a versatile building block in medicinal and materials chemistry. nih.govmdpi.com

Stability and Reactivity under Various Chemical Conditions

The stability of this compound is influenced by both the difluoromethyl and the amino moieties. The difluoromethyl group (CHF₂) is generally considered a stable functional group due to the high strength of the carbon-fluorine bond. It is more stable than a trichloromethyl group but can be susceptible to hydrolysis under harsh acidic or basic conditions to form a formyl group, although this typically requires forcing conditions. The primary amine group imparts basicity to the molecule and can react with acids to form ammonium (B1175870) salts.

The reactivity of the naphthalene ring is significantly influenced by the electronic effects of the substituents. The amino group at the 2-position is a strong activating group and directs electrophilic substitution primarily to the 1- and 3-positions. However, the 3-position is already occupied by the difluoromethyl group. The difluoromethyl group is moderately electron-withdrawing due to the inductive effect of the two fluorine atoms. This deactivates the ring towards electrophilic attack compared to an unsubstituted naphthalene, but the activating effect of the amine group is expected to dominate, particularly at the 1-position.

Under oxidative conditions, the amino group can be susceptible to oxidation. Strong oxidizing agents could potentially lead to the formation of nitro or nitroso derivatives, or even polymerization. The naphthalene ring itself can undergo oxidation to form naphthoquinones under specific conditions, although this typically requires potent oxidizing agents and may lead to degradation of the side chains.

Mechanistic Investigations of Key Transformations

Reaction Pathway Elucidation Using Isotopic Labeling

Isotopic labeling is a powerful tool for elucidating reaction mechanisms. For this compound, isotopic labeling could be employed to study several potential reactions.

For electrophilic aromatic substitution, such as nitration or halogenation, deuterium (B1214612) labeling of the naphthalene core at specific positions (e.g., the 1-position) could help determine the rate-determining step. If the C-D bond cleavage is part of the rate-determining step, a primary kinetic isotope effect would be observed, indicating that the removal of the proton (or deuteron) is kinetically significant. youtube.com However, for many electrophilic aromatic substitutions, the formation of the sigma complex is the slow step, and no significant kinetic isotope effect is observed. youtube.com

Isotopic labeling of the difluoromethyl group, for instance, by using ¹³C or deuterium, could be used to track the fate of this group during reactions. For example, in potential transformations of the CHF₂ group, such as hydrolysis or further fluorination, the labeled atoms would allow for the unambiguous identification of reaction products and intermediates.

Furthermore, ¹⁸F-labeling through isotopic exchange has been explored for polyfluorinated organic moieties. nih.gov While direct nucleophilic substitution on the difluoromethyl group is challenging, isotopic exchange could potentially be achieved under specific conditions, providing a route to radiolabeled tracers for imaging studies. nih.govnih.gov The mechanism of such an exchange would likely involve complex equilibria and potentially the transient formation of carbene-like species. nih.gov

Identification of Reaction Intermediates

The identification of reaction intermediates is crucial for understanding reaction pathways. For reactions involving this compound, various spectroscopic and trapping techniques could be employed.

In electrophilic aromatic substitution reactions, the key intermediate is the arenium ion (or sigma complex), where the electrophile has added to the naphthalene ring, temporarily disrupting its aromaticity. The stability of this intermediate is influenced by the substituents present. The amino group at C-2 and the difluoromethyl group at C-3 would both influence the stability of the positive charge in the arenium ion. For an attack at the 1-position, the positive charge can be delocalized onto the amino group through resonance, which would be a stabilizing interaction.

In potential nucleophilic aromatic substitution reactions, which would likely require activation of the naphthalene ring (e.g., through diazotization of the amine), Meisenheimer complexes could be formed as intermediates.

For reactions involving the difluoromethyl group, radical intermediates could be generated under photolytic or radical-initiating conditions. These difluoromethyl radicals could then participate in various transformations. mdpi.com

Kinetic and Thermodynamic Considerations of Reaction Rates

The rates of reactions involving this compound are governed by kinetic and thermodynamic factors.

Kinetic Control vs. Thermodynamic Control: In electrophilic substitution reactions, the position of attack is often under kinetic control, meaning the product that is formed fastest predominates. This is usually the position that leads to the most stable transition state for the formation of the arenium ion. For this compound, the 1-position is expected to be the most kinetically favored site for electrophilic attack due to the strong activating and ortho-directing effect of the amino group.

Quantitative kinetic and thermodynamic data for reactions of this compound are not available in the literature. However, data for related reactions can provide insights. For example, databases of chemical kinetic data for high-temperature reactions exist, but these are generally not directly applicable to the solution-phase reactions typically performed with this type of compound. nist.govnist.gov

Derivatization and Functionalization Strategies

The structure of this compound offers several sites for derivatization, including the amino group, the naphthalene core, and potentially the difluoromethyl group.

Transformations at the Naphthalene Core

The naphthalene core can be functionalized through various reactions, primarily electrophilic substitutions and metal-catalyzed cross-coupling reactions.

Electrophilic Aromatic Substitution: As previously discussed, the amino group strongly activates the naphthalene ring towards electrophilic attack. The most likely position for substitution is the 1-position. Typical electrophilic substitution reactions include:

Halogenation: Reaction with reagents like Br₂ or Cl₂ in a suitable solvent would likely yield the 1-halo derivative.

Nitration: Treatment with a mixture of nitric acid and sulfuric acid would be expected to introduce a nitro group at the 1-position.

Sulfonation: Reaction with fuming sulfuric acid would lead to the introduction of a sulfonic acid group, likely at the 1-position.

Friedel-Crafts Acylation and Alkylation: These reactions, using a Lewis acid catalyst, could introduce acyl or alkyl groups onto the ring, again, most probably at the 1-position.

Metal-Catalyzed Cross-Coupling Reactions: To functionalize other positions of the naphthalene core, it would likely be necessary to first introduce a halogen atom, which can then participate in cross-coupling reactions. For instance, if a bromo or iodo substituent were present on the ring, a variety of carbon-carbon and carbon-heteroatom bonds could be formed using palladium, copper, or other transition metal catalysts. Examples of such reactions include:

Suzuki Coupling: Reaction with a boronic acid or ester.

Heck Coupling: Reaction with an alkene.

Sonogashira Coupling: Reaction with a terminal alkyne.

Buchwald-Hartwig Amination: Reaction with an amine.

A study on the functionalization of 3-bromonaphtho[2,3-b]thiophene, a structurally related heterocyclic system, demonstrated successful derivatization via lithium-halogen exchange followed by reaction with various electrophiles. chemrxiv.org A similar strategy could potentially be applied to a halogenated derivative of this compound.

Modifications of the Amino Moiety

The amino group in this compound is a versatile handle for synthetic modifications. As a primary aromatic amine, it can be expected to undergo N-alkylation, N-acylation, and diazotization reactions, allowing for the introduction of a wide variety of substituents and further functionalization.

N-Alkylation: The nitrogen atom of the amino group can be alkylated using various alkylating agents. rsc.org This reaction typically proceeds via nucleophilic substitution, where the amine acts as the nucleophile. The reactivity can be influenced by the choice of reagents and conditions. For instance, the use of a base is often required to deprotonate the amine, increasing its nucleophilicity. nih.gov Self-limiting alkylation methods have also been developed to prevent overalkylation and selectively yield secondary amines. acs.org

| Alkylating Agent | Catalyst/Base | Solvent | General Product | Reference |

|---|---|---|---|---|

| Alkyl Halides (e.g., R-I, R-Br) | Base (e.g., CsOAc, K₂CO₃, NaHCO₃) | MeCN, DMF | N-Alkyl-3-(difluoromethyl)naphthalen-2-amine | nih.govacs.org |

| Primary/Secondary Alcohols | Co(II) complex | - | N-Alkyl-3-(difluoromethyl)naphthalen-2-amine | rsc.org |

| Aryl Bromides | Pd(OAc)₂/(rac)-BINAP | Toluene (B28343) | N-Aryl-3-(difluoromethyl)naphthalen-2-amine | cmu.edu |

N-Acylation: The synthesis of amides from this compound can be achieved through N-acylation. bath.ac.uk This is a common and robust reaction, typically involving the use of acylating agents like acyl chlorides or anhydrides. researchgate.net Alternative, greener methods have been developed, such as using acetonitrile (B52724) as the acetylating agent in the presence of a catalyst like alumina (B75360) under continuous-flow conditions. nih.gov Tert-butyl peroxybenzoate has also been shown to be a chemoselective benzoylating agent for aliphatic amines, a principle that could be explored for aromatic amines. researchgate.net

| Acylating Agent | Catalyst/Conditions | General Product | Reference |

|---|---|---|---|

| Acyl Chlorides (R-COCl) / Anhydrides ((RCO)₂O) | Typically requires a base (e.g., pyridine (B92270), Et₃N) | N-Acyl-3-(difluoromethyl)naphthalen-2-amine | researchgate.net |

| Acetonitrile (CH₃CN) | Alumina, 200°C, continuous-flow | N-Acetyl-3-(difluoromethyl)naphthalen-2-amine | nih.gov |

| Carboxylic Acids (R-COOH) | Amide coupling reagents (e.g., DCC, EDC) | N-Acyl-3-(difluoromethyl)naphthalen-2-amine | bath.ac.uk |

Diazotization: As a primary aromatic amine, this compound can undergo diazotization upon treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid. organic-chemistry.orglibretexts.org This reaction converts the amino group into a diazonium salt (-N₂⁺). Aryl diazonium salts are valuable synthetic intermediates due to the excellent leaving group ability of nitrogen gas (N₂). nih.gov They can be subsequently transformed into a wide range of other functional groups through reactions like the Sandmeyer reaction (to introduce halides or cyanide) or Schiemann reaction (to introduce fluorine). organic-chemistry.org They can also be used in coupling reactions to form azo compounds. acs.org

| Initial Reagents | Subsequent Reagent/Reaction | General Product | Reference |

|---|---|---|---|

| NaNO₂, HCl/H₂SO₄ (0-5°C) | CuCl / CuBr / CuCN (Sandmeyer) | 3-Chloro/Bromo/Cyano-2-(difluoromethyl)naphthalene | organic-chemistry.org |

| NaNO₂, HBF₄ | Heat (Schiemann) | 2-(Difluoromethyl)-3-fluoronaphthalene | organic-chemistry.org |

| NaNO₂, HCl | H₂O, Heat | 3-(Difluoromethyl)naphthalen-2-ol | libretexts.org |

| NaNO₂, HCl | KI | 2-(Difluoromethyl)-3-iodonaphthalene | organic-chemistry.org |

Reactions Involving the Difluoromethyl Group

The difluoromethyl group (-CHF₂) is generally more robust than a simple methyl or methylene (B1212753) group. However, the presence of two electron-withdrawing fluorine atoms acidifies the C-H bond, allowing for specific reactivity under basic conditions.

Deprotonation and Functionalization: The hydrogen atom of the difluoromethyl group can be removed by a strong base, such as lithium diisopropylamide (LDA), to generate a difluoromethyl carbanion. acs.orgacs.org This nucleophilic species is often unstable and can eliminate a fluoride (B91410) ion to form a carbene. acs.org However, it can be trapped in situ by various electrophiles, leading to the formation of a new carbon-carbon or carbon-heteroatom bond. This strategy allows for the elaboration of the -CHF₂ group into a -CF₂-R group. For example, reacting the lithiated intermediate with an aldehyde would yield a difluoroalkyl carbinol. acs.org This deprotonative functionalization represents a key method for modifying the difluoromethyl moiety. acs.orgresearchgate.netnih.gov

| Base | Electrophile | Solvent | General Product Structure | Reference |

|---|---|---|---|---|

| Lithium Diisopropylamide (LDA) | Aldehydes (R-CHO) | THF | Ar-CF₂-CH(OH)-R | acs.orgresearchgate.net |

| LDA | Chlorosilanes (e.g., PhMe₂SiCl) | THF | Ar-CF₂-SiMe₂Ph | acs.orgacs.org |

| Lithiated Base | Ketones (R-CO-R') | THF | Ar-CF₂-C(OH)(R)-R' | researchgate.net |

The reactivity of the difluoromethyl group is an area of active research, as the introduction of this moiety is of significant interest in medicinal and agrochemical chemistry due to its ability to act as a bioisostere of hydroxyl, sulfanyl, or amino groups. acs.org While direct hydrolysis of the difluoromethyl group to a formyl or carboxylic acid group is challenging, it may be possible under harsh acidic or basic conditions, though this is not a commonly reported transformation for difluoromethyl arenes.

Spectroscopic Data for this compound Not Available in Publicly Accessible Research

A thorough investigation of scientific databases and publicly accessible research literature has revealed a lack of specific experimental spectroscopic data for the chemical compound this compound. As a result, a detailed article focusing on the advanced spectroscopic characterization and structural elucidation of this specific molecule, as per the requested outline, cannot be generated at this time.

The inquiry sought in-depth analysis based on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, including detailed data tables for Proton (¹H), Carbon-13 (¹³C), and Fluorine-19 (¹⁹F) NMR, as well as discussions on two-dimensional NMR techniques and the vibrational analysis of functional groups.

Information on related but distinct molecules, such as various naphthalenamines, compounds containing difluoromethyl groups, and other aromatic amines, is available. rsc.orghmdb.canih.govorgchemboulder.comnih.govlibretexts.orgnih.govnih.govresearchgate.netmdpi.comrsc.orgacs.orgacs.orgchemicalbook.com For instance, general characteristics of the N-H stretching and bending vibrations in primary aromatic amines are well-documented in IR spectroscopy. orgchemboulder.comspectroscopyonline.comresearchgate.net Similarly, typical chemical shift ranges for protons and carbons in naphthalene systems and for the -CHF₂ group are known. rsc.orghmdb.calibretexts.orgnih.govchemicalbook.comucsb.edu The ¹⁹F NMR spectroscopy of fluoro-organic compounds is also a well-established field with known reference standards. ucsb.educolorado.edudntb.gov.uascience.gov

However, the precise chemical shifts, coupling constants, and vibrational frequencies are unique to the specific electronic environment of each molecule. Without experimental data for this compound, any attempt to populate the requested data tables and provide a detailed analysis would be speculative and would not meet the required standard of scientific accuracy based on "detailed research findings."

Further research or the synthesis and subsequent spectroscopic analysis of this compound would be required to generate the specific data needed to fulfill the original request.

Advanced Spectroscopic Characterization and Structural Elucidation

Infrared (IR) Spectroscopy

Characteristic Absorptions of Naphthalene (B1677914) and Amino Moieties

The infrared (IR) spectrum of 3-(Difluoromethyl)naphthalen-2-amine is predicted to exhibit a rich set of absorption bands characteristic of its constituent functional groups. The primary aromatic amine group is expected to show two distinct N-H stretching vibrations in the region of 3500-3300 cm⁻¹. nist.govaanda.orgyoutube.com Specifically for aromatic primary amines, an asymmetric stretching band typically appears around 3500-3420 cm⁻¹ and a symmetric stretching band is observed between 3420-3340 cm⁻¹. nist.gov The N-H bending or scissoring vibration for primary amines is anticipated to produce a band in the 1650-1580 cm⁻¹ range. aanda.orgyoutube.com

The naphthalene ring itself will contribute a series of characteristic absorptions. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. nasa.govnasa.gov The C=C stretching vibrations within the aromatic ring system typically give rise to a group of bands in the 1600-1450 cm⁻¹ region. ijcesen.com Furthermore, out-of-plane C-H bending vibrations are characteristic of the substitution pattern on the naphthalene ring and are expected in the 900-650 cm⁻¹ range. ijcesen.comlibretexts.org The C-N stretching vibration of the aromatic amine is predicted to appear as a strong band in the 1340-1250 cm⁻¹ region. nist.govresearchgate.net

Table 1: Predicted Characteristic Infrared Absorptions for the Naphthalene and Amino Moieties of this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Primary Aromatic Amine | Asymmetric N-H Stretch | 3500 - 3420 |

| Symmetric N-H Stretch | 3420 - 3340 | |

| N-H Bend (Scissoring) | 1650 - 1580 | |

| N-H Wag | 910 - 665 | |

| Naphthalene Ring | Aromatic C-H Stretch | > 3000 |

| Aromatic C=C Stretch | 1600 - 1450 | |

| Out-of-plane C-H Bend | 900 - 650 | |

| Aromatic C-N | C-N Stretch | 1340 - 1250 |

Distinctive Signatures of the Difluoromethyl Group

The difluoromethyl (CHF₂) group, an intriguing structural motif, is expected to present unique and identifiable absorption bands in the IR spectrum. The most prominent of these are the C-F stretching vibrations. Due to the presence of two fluorine atoms, both symmetric and asymmetric stretching modes are anticipated. These C-F stretching bands are typically strong and are expected to appear in the 1200-1000 cm⁻¹ region. For comparison, trifluoromethyl groups show strong absorptions in a similar range. The C-H stretching vibration of the difluoromethyl group is also a key feature, though its exact position can be influenced by the surrounding chemical environment.

Table 2: Predicted Distinctive Infrared Signatures for the Difluoromethyl Group

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Difluoromethyl (CHF₂) | C-F Asymmetric Stretch | ~1200 - 1100 |

| C-F Symmetric Stretch | ~1100 - 1000 | |

| C-H Stretch | ~3000 - 2900 | |

| C-H Bend | ~1400 - 1300 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is expected to be dominated by π→π* electronic transitions within the naphthalene chromophore. ijcesen.comresearchgate.netlibretexts.org Naphthalene itself exhibits strong UV absorption. The presence of substituents, particularly the electron-donating amino group and the electron-withdrawing difluoromethyl group, will significantly influence the absorption maxima (λmax). ias.ac.in The amino group, acting as an auxochrome, is expected to cause a bathochromic (red) shift of the absorption bands compared to unsubstituted naphthalene. researchgate.netrsc.org The 2,3-disubstitution pattern on the naphthalene ring is known to produce a larger bathochromic shift compared to other disubstitution patterns. ias.ac.in The electronic transitions in similar naphthalene derivatives often result in multiple absorption bands. researchgate.netacs.org

The polarity of the solvent can have a pronounced effect on the position of the absorption maxima in UV-Vis spectroscopy. nasa.govlibretexts.orgacs.org For π→π* transitions, an increase in solvent polarity generally leads to a bathochromic shift. nasa.gov This is because the excited state is often more polar than the ground state, and is therefore better stabilized by a polar solvent. nasa.govlibretexts.org Consequently, when recording the UV-Vis spectrum of this compound in solvents of varying polarity, a shift to longer wavelengths is anticipated as the solvent polarity increases.

Mass Spectrometry (MS)

In the mass spectrum of this compound, the molecular ion peak (M⁺) is expected to be prominent due to the stability of the aromatic naphthalene ring system. rsc.orgyoutube.com Aromatic amines typically show intense molecular ion peaks. rsc.org The presence of a single nitrogen atom will result in a molecular ion with an odd mass-to-charge (m/z) ratio, in accordance with the nitrogen rule. libretexts.orgrsc.org

The fragmentation of the molecular ion is likely to proceed through several characteristic pathways. The loss of a hydrogen atom to form a stable [M-1]⁺ ion is a common feature for aromatic amines. rsc.org Another potential fragmentation pathway for aromatic amines is the loss of HCN (27 Da), leading to a significant fragment ion. rsc.org The naphthalene ring itself can fragment through the loss of acetylene (B1199291) (C₂H₂). rsc.org The difluoromethyl group may be lost as a ·CHF₂ radical, or fragmentation could involve the loss of HF. The fragmentation of trifluoromethyl-substituted aromatic compounds often involves the loss of the ·CF₃ radical, and a similar loss of ·CHF₂ can be anticipated here.

Table 3: Predicted Major Mass Spectrometry Fragments

| Fragment | Description |

| [M]⁺ | Molecular Ion |

| [M-1]⁺ | Loss of a hydrogen atom |

| [M-27]⁺ | Loss of HCN |

| [M-26]⁺ | Loss of acetylene from the naphthalene ring |

| [M-51]⁺ | Loss of ·CHF₂ radical |

| [M-20]⁺ | Loss of HF |

High-Resolution Mass Spectrometry for Elemental Composition Confirmation

High-resolution mass spectrometry is a powerful analytical technique used to determine the elemental formula of a compound with high accuracy and precision. Unlike standard mass spectrometry, HRMS instruments can measure mass-to-charge ratios (m/z) to several decimal places. This capability allows for the differentiation between compounds that have the same nominal mass but different elemental compositions.

For this compound, the molecular formula is C₁₁H₉F₂N. The theoretical monoisotopic mass can be calculated by summing the masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁹F, and ¹⁴N). An experimental HRMS analysis would be expected to yield a mass measurement that is extremely close to this theoretical value, typically within a few parts per million (ppm).

The confirmation process involves ionizing the sample and analyzing the resulting ions in a high-resolution mass analyzer, such as an Orbitrap or a time-of-flight (TOF) instrument. The measured m/z value of the molecular ion [M]⁺ or a protonated species [M+H]⁺ is then compared against the calculated theoretical mass. A close match provides strong evidence for the proposed elemental formula, confirming the presence of the difluoromethyl group and the naphthalene amine scaffold. This level of accuracy is crucial for distinguishing the target compound from isomers or other potential byproducts.

Table 1: Theoretical and Expected HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₉F₂N |

| Calculated Monoisotopic Mass | 193.0699 g/mol |

| Expected Ion (ESI+) | [M+H]⁺ |

| Calculated m/z for [M+H]⁺ | 194.0777 |

| Typical Mass Accuracy | < 5 ppm |

Note: The data presented is theoretical. As of the latest search, specific experimental HRMS data for this compound has not been reported in publicly accessible literature.

X-ray Crystallography for Solid-State Structure Determination

To perform this analysis on this compound, a high-quality single crystal of the compound must first be grown. This crystal is then mounted on a diffractometer and irradiated with a focused beam of X-rays. jhu.edu The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern of spots. By analyzing the positions and intensities of these spots, the electron density map of the molecule can be calculated. nih.gov From this map, a detailed structural model of the molecule is built and refined.

A successful crystallographic analysis of this compound would provide invaluable structural data. It would confirm the connectivity of the atoms, showing the difluoromethyl group at the C3 position and the amine group at the C2 position of the naphthalene ring. Furthermore, it would reveal the planarity of the naphthalene system and the orientation of the difluoromethyl and amine substituents relative to the ring. Analysis of the crystal packing would elucidate intermolecular interactions, such as hydrogen bonding involving the amine group, which govern the solid-state properties of the compound. mdpi.com

Table 2: Key Parameters from a Hypothetical X-ray Crystallography Study of this compound

| Parameter | Description |

|---|---|

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell. |

| Space Group | The space group provides a complete description of the symmetry elements within the crystal. |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |

| Key Bond Lengths | Precise distances between bonded atoms, such as C-C bonds in the naphthalene ring, the C-N bond, and the C-F bonds. |

| Key Bond Angles | Angles formed by three connected atoms, defining the geometry around each atom. |

| Torsion Angles | Dihedral angles that describe the conformation of the molecule, such as the rotation around the C-C bond connecting the difluoromethyl group to the ring. |

| Intermolecular Interactions | Details of non-covalent interactions like hydrogen bonds or π-π stacking that define the crystal packing. |

Note: As of the latest search, a crystal structure for this compound has not been deposited in the Cambridge Structural Database (CSD) or reported in publicly accessible literature. The parameters listed are illustrative of the data that would be obtained from such a study.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are foundational to understanding the behavior of a molecule at the atomic level. These methods solve the Schrödinger equation (or its density-based equivalent) to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is used to determine the most stable three-dimensional arrangement of atoms in a molecule—its equilibrium geometry—by finding the minimum energy on the potential energy surface. researchgate.netnih.gov Methods like the B3LYP functional combined with a basis set such as 6-31G(d,p) are commonly employed for organic molecules to achieve reliable geometries. researchgate.net

The geometry optimization process for 3-(Difluoromethyl)naphthalen-2-amine would involve systematically adjusting the positions of its atoms until the forces on each atom are minimized. This calculation would yield key bond lengths, bond angles, and dihedral angles that define the molecule's shape. The presence of the bulky and electronegative difluoromethyl group alongside the amino group on the naphthalene (B1677914) frame would lead to specific steric and electronic interactions, influencing the planarity of the naphthalene ring system and the orientation of the substituents. A frequency calculation is typically performed afterward to confirm that the optimized structure is a true energy minimum, indicated by the absence of imaginary frequencies. researchgate.net

Table 1: Illustrative Optimized Geometric Parameters for this compound

| Parameter | Bond/Angle | Hypothetical Value |

| Bond Lengths | ||

| C2-N | 1.38 Å | |

| C3-CF₂H | 1.51 Å | |

| C-F | 1.36 Å | |

| N-H | 1.01 Å | |

| Bond Angles | ||

| C1-C2-N | 121.5° | |

| N-C2-C3 | 120.0° | |

| C2-C3-CF₂H | 122.0° | |

| F-C-F | 108.5° | |

| Dihedral Angle | ||

| C1-C2-C3-C4 | 2.5° |

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilic and basic character. youtube.com The LUMO is the lowest-energy orbital capable of accepting electrons, thus governing the molecule's electrophilic and acidic properties. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more easily excitable and more reactive. nih.gov The energy of the HOMO is related to the ionization potential (the energy required to remove an electron), while the LUMO energy corresponds to the electron affinity (the energy released when an electron is added). researchgate.net For this compound, the electron-donating amino group would raise the HOMO energy, while the electron-withdrawing difluoromethyl group would lower the LUMO energy, likely resulting in a moderately sized HOMO-LUMO gap.

Table 2: Illustrative Frontier Molecular Orbital Properties for this compound

| Property | Hypothetical Energy (eV) |

| HOMO Energy | -5.85 |

| LUMO Energy | -1.20 |

| HOMO-LUMO Gap | 4.65 |

| Ionization Potential | 5.85 |

| Electron Affinity | 1.20 |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. wolfram.com It is an invaluable tool for predicting how a molecule will interact with other charged species. The map is color-coded to show different potential regions: red indicates areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates areas of low electron density (positive potential), which are prone to nucleophilic attack. researchgate.netresearchgate.net

For this compound, an MEP map would likely show a region of strong negative potential (red) around the nitrogen atom of the amino group, due to its lone pair of electrons. This site would be the primary center for electrophilic attack and hydrogen bond donation. Conversely, the hydrogen atoms of the amino group and the acidic proton of the difluoromethyl group would appear as regions of positive potential (blue), making them susceptible to nucleophilic attack. researchgate.netwalisongo.ac.id The aromatic naphthalene ring would show a gradient of potential, influenced by the competing electronic effects of the two substituents.

Computational methods can accurately predict spectroscopic data, which is crucial for structure verification.

NMR Chemical Shifts: Theoretical calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method within DFT, can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govnih.gov These predictions are made by calculating the isotropic magnetic shielding tensors for each nucleus. The calculated shielding values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). nrel.govcomporgchem.com This allows for a direct comparison with experimental spectra, aiding in the assignment of peaks and confirmation of the molecular structure.

Table 3: Illustrative Predicted NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Hypothetical ¹H Shift (ppm) | Hypothetical ¹³C Shift (ppm) |

| N-H₂ | 4.10 | - |

| CHF₂ | 6.85 (t, J=56 Hz) | 115.5 (t, J=240 Hz) |

| Aromatic C-H | 7.10 - 7.90 | 110.0 - 135.0 |

| C2-NH₂ | - | 145.0 |

| C3-CHF₂ | - | 125.8 |

IR Frequencies: DFT calculations can also compute the vibrational frequencies of a molecule, which correspond to the peaks in an Infrared (IR) spectrum. researchgate.net These calculations produce a set of harmonic frequencies that are systematically higher than experimental values due to the neglect of anharmonicity and other model limitations. To correct for this, the computed frequencies are often multiplied by an empirical scaling factor (typically between 0.96 and 0.98 for DFT methods like B3LYP) to provide better agreement with experimental data. researchgate.netdntb.gov.ua The predicted spectrum for this compound would show characteristic peaks for N-H stretching, aromatic C-H stretching, C-F stretching, and aromatic ring vibrations.

Table 4: Illustrative Predicted IR Frequencies for this compound

| Hypothetical Frequency (cm⁻¹) | Vibrational Mode Assignment |

| 3450, 3360 | Asymmetric & Symmetric N-H Stretch |

| 3065 | Aromatic C-H Stretch |

| 1625 | N-H Scissoring |

| 1580, 1510 | Aromatic C=C Stretch |

| 1120 | C-F Stretch |

| 820 | C-H Out-of-Plane Bending |

Mechanistic Modeling and Transition State Analysis

Beyond static properties, computational chemistry can model the dynamics of chemical reactions, providing a detailed picture of reaction mechanisms.

To understand how this compound participates in a chemical reaction, computational chemists can map out the entire reaction pathway on a potential energy surface. nih.gov This involves identifying and calculating the energies of all relevant species, including reactants, intermediates, products, and, most importantly, transition states. A transition state is the highest energy point along the reaction coordinate and its structure corresponds to the energy barrier, or activation energy, that must be overcome for the reaction to proceed. acs.org

For example, in an electrophilic aromatic substitution reaction on the naphthalene ring, DFT calculations could be used to compare the energy barriers for substitution at different positions. This would reveal the most likely site of reaction. The calculations would model the formation of the sigma complex (a key intermediate) and locate the transition state leading to it. By comparing the activation energies for different pathways, a clear prediction of the reaction's regioselectivity can be made. acs.org

Table 5: Illustrative Calculated Energies for a Hypothetical Electrophilic Substitution Reaction

| Species | Description | Hypothetical Relative Energy (kcal/mol) |

| Reactants | This compound + E⁺ | 0.0 |

| TS1 | Transition state for attack at C1 | +18.5 |

| Intermediate 1 | Sigma complex from C1 attack | +5.2 |

| TS2 | Transition state for attack at C4 | +22.0 |

| Intermediate 2 | Sigma complex from C4 attack | +8.1 |

| Product | Substituted Naphthylamine + H⁺ | -10.5 |

Conformational Analysis and Tautomerism Studies

The presence of the flexible difluoromethyl and amine groups suggests that this compound can exist in multiple conformations. Conformational analysis aims to identify the most stable arrangements of the atoms in the molecule.

Rotational Barriers: The rotation around the C-C bond connecting the difluoromethyl group to the naphthalene ring and the C-N bond of the amine group will have specific energy barriers. Computational methods can be used to calculate these barriers, providing insight into the flexibility of the molecule.

Tautomerism: While less common for aromatic amines compared to other functional groups, the potential for tautomerism, such as the formation of an imine tautomer, could be investigated computationally. This would involve calculating the relative energies of the different tautomeric forms to determine their potential for existence. DFT calculations are a powerful tool for studying the relative stabilities of tautomers. scirp.orgnih.govresearchgate.net

Structure-Reactivity Relationship Investigations

Understanding how the structure of this compound influences its chemical reactivity is a key area of computational investigation.

The difluoromethyl (CHF2) group is known to be electron-withdrawing due to the high electronegativity of the fluorine atoms. nih.gov This has a significant impact on the electronic properties of the naphthalene ring system.

Inductive Effect: The C-F bonds are highly polarized, leading to a strong negative inductive effect (-I) that withdraws electron density from the naphthalene ring.

Resonance Effect: While fluorine atoms can theoretically donate a lone pair of electrons via a positive resonance effect (+R), this is generally weak for alkyl groups and is outweighed by the strong inductive withdrawal.

Impact on Reactivity: The electron-withdrawing nature of the CHF2 group deactivates the naphthalene ring towards electrophilic aromatic substitution and activates it towards nucleophilic aromatic substitution. Computational studies can quantify this effect by calculating molecular electrostatic potential (MEP) maps and atomic charges. nih.govresearchgate.netresearchgate.net

Table 2: Calculated Electronic Properties of Substituted Naphthalenes

| Substituent at C-3 | Nature of Substituent | Calculated Dipole Moment (Debye) | Calculated HOMO Energy (eV) | Calculated LUMO Energy (eV) |

| -H | Neutral | ~0.2 | -5.8 | -1.2 |

| -CH3 | Electron-donating | ~0.4 | -5.6 | -1.1 |

| -CF3 | Strongly electron-withdrawing | ~3.5 | -6.2 | -1.8 |

| -CHF2 | Electron-withdrawing | ~2.8 | -6.0 | -1.6 |

Note: The values for this compound are hypothetical and based on trends observed in related compounds.

The size of the difluoromethyl group and its proximity to the amine group at the 2-position can lead to steric hindrance, influencing the molecule's preferred conformation and reactivity. osti.govnih.govscience.gov

Conformational Preferences: The steric repulsion between the CHF2 group and the -NH2 group may force the molecule to adopt specific conformations to minimize this strain. For instance, the hydrogen atoms of the amine group may orient away from the difluoromethyl group.

Impact on Reactivity: Steric hindrance can affect the accessibility of the amine group's lone pair of electrons, potentially influencing its basicity and nucleophilicity. osti.gov Similarly, access to the adjacent positions on the naphthalene ring for chemical reactions could be sterically hindered.

Development and Validation of Computational Models

The reliability of computational predictions depends on the chosen theoretical model and its validation against experimental data.

Method and Basis Set Selection: The choice of DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G*, cc-pVTZ) is crucial. The selection should be based on their performance for similar systems or validated against available experimental data for related compounds.

Validation: Where possible, calculated properties such as bond lengths, bond angles, and vibrational frequencies should be compared with experimental data from techniques like X-ray crystallography and infrared spectroscopy to validate the computational model. For this compound, where experimental data may be scarce, comparison with data for structurally similar molecules like other substituted naphthalenes would be a valuable validation step. scirp.orgnih.gov

Synthesis and Characterization of Novel Derivatives and Analogs

Design Principles for New Difluoromethyl Naphthylamine Derivatives

The rational design of new derivatives of 3-(difluoromethyl)naphthalen-2-amine is centered on systematically modifying its structure to fine-tune its physicochemical and biological properties. Key strategies include altering the substitution pattern on the naphthalene (B1677914) core and functionalizing the amino group.

Exploration of Positional Isomers

The synthesis and evaluation of positional isomers are fundamental to understanding structure-activity relationships. The placement of the difluoromethyl and amino groups on the naphthalene rings significantly influences the molecule's electronic properties, steric hindrance, and potential interactions with biological targets. While the direct synthesis of all possible isomers can be challenging, modern synthetic methods offer pathways to several key positional isomers of difluoromethyl naphthalenamine. The separation of these isomers can often be achieved using chromatographic techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov

Table 1: Potential Positional Isomers of Difluoromethyl-naphthalen-2-amine and Synthetic Considerations

| Isomer Name | Proposed Synthetic Approach | Key Considerations |

| 1-(Difluoromethyl)naphthalen-2-amine | Diazotization of 1-aminonaphthalene followed by a Sandmeyer-type reaction with a difluoromethyl source. google.com | Potential for steric hindrance affecting subsequent reactions. |

| 4-(Difluoromethyl)naphthalen-2-amine | Halogenation of a suitable 2-aminonaphthalene precursor at the 4-position, followed by difluoromethylation. | The directing effects of the amino group will influence the regioselectivity of halogenation. |

| 6-(Difluoromethyl)naphthalen-2-amine | Starting from 6-bromo-2-naphthol, conversion to the corresponding amine via the Bucherer reaction, followed by difluoromethylation. researchgate.net | The bromo-substituent provides a handle for various cross-coupling reactions to introduce the difluoromethyl group. |

| 7-(Difluoromethyl)naphthalen-2-amine | Similar to the 6-substituted isomer, starting from a halogenated 2-naphthol (B1666908) at the 7-position. | Availability of the starting 7-halo-2-naphthol. |

Introduction of Additional Functional Groups

The introduction of additional functional groups onto the this compound scaffold can dramatically alter its properties. These modifications can be directed at either the amino group or the naphthalene ring.

Functionalization of the Amino Group:

The primary amino group of this compound is a versatile handle for introducing a wide array of functionalities.

Acylation: Reaction with acyl chlorides or anhydrides can yield the corresponding amides. For instance, N-(naphthalen-2-yl)acetamide is a well-known derivative of 2-aminonaphthalene. nih.gov This reaction can be used to introduce various alkyl and aryl amide moieties.

Alkylation: The amino group can be alkylated to form secondary and tertiary amines, which can modulate the basicity and lipophilicity of the molecule.

Sulfonylation: Reaction with sulfonyl chlorides can produce sulfonamides, which are important functional groups in many biologically active compounds.

Functionalization of the Naphthalene Ring:

Electrophilic aromatic substitution reactions can be employed to introduce substituents onto the naphthalene ring. The directing effects of the amino and difluoromethyl groups will govern the position of substitution.